4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
CAS No.: 1448057-43-9
Cat. No.: VC4903067
Molecular Formula: C15H17F3N4O4S2
Molecular Weight: 438.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448057-43-9 |
|---|---|
| Molecular Formula | C15H17F3N4O4S2 |
| Molecular Weight | 438.44 |
| IUPAC Name | 4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
| Standard InChI | InChI=1S/C15H17F3N4O4S2/c1-21-10-19-20-14(21)27(23,24)11-6-8-22(9-7-11)28(25,26)13-5-3-2-4-12(13)15(16,17)18/h2-5,10-11H,6-9H2,1H3 |
| Standard InChI Key | SWYPQQOFFIJCDR-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name of the compound is 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, reflecting its piperidine backbone substituted with two distinct sulfonyl groups. The molecular formula is C₁₅H₁₇F₃N₄O₄S₂, with a molecular weight of 438.4 g/mol .
Table 1: Key Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₄O₄S₂ |
| Molecular Weight | 438.4 g/mol |
| CAS Number | 1448057-43-9 |
| XLogP3 (Partition Coefficient) | 1.09 |
| Topological Polar Surface Area | 81.29 Ų |
Structural Features
The molecule comprises a piperidine ring (six-membered amine) with two sulfonyl (-SO₂-) substituents:
-
4-Methyl-4H-1,2,4-triazol-3-yl sulfonyl group: A five-membered aromatic ring containing three nitrogen atoms, with a methyl group at position 4.
-
2-(Trifluoromethyl)phenyl sulfonyl group: A benzene ring substituted with a trifluoromethyl (-CF₃) group at position 2.
The sulfonyl groups enhance the compound’s electrophilicity and potential for hydrogen bonding, critical for interactions in biological systems.
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multi-step reactions:
-
Piperidine Functionalization:
-
Aromatic Sulfonation:
-
Step 3: Sulfonation of 2-(trifluoromethyl)benzene using fuming sulfuric acid, followed by coupling to the piperidine scaffold via a Mitsunobu reaction or SN2 displacement.
-
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chlorosulfonic acid, 0°C, 2h | 85% |
| 2 | 4-Methyl-1,2,4-triazole, K₂CO₃, EtOH, reflux | 78% |
| 3 | 2-(Trifluoromethyl)benzenesulfonyl chloride, DMF, 50°C | 65% |
Analytical Characterization
Key techniques for structural confirmation include:
-
Nuclear Magnetic Resonance (NMR):
-
High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 439.1 (calculated 438.4) .
-
Infrared (IR) Spectroscopy: Strong absorptions at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring storage under anhydrous conditions .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Octanol-Water) | 1.09 (XLogP3) |
| Solubility in Water | <1 mg/mL |
| Solubility in DMSO | >50 mg/mL |
Computational Chemistry Insights
-
Molecular Dynamics Simulations: Predict strong binding affinity to cytochrome P450 enzymes due to sulfonyl groups’ electron-withdrawing effects.
-
Density Functional Theory (DFT): The trifluoromethyl group’s electronegativity stabilizes the molecule’s lowest unoccupied molecular orbital (LUMO), enhancing reactivity toward nucleophiles .
Applications and Future Directions
Medicinal Chemistry
-
Lead Optimization: Structural modifications (e.g., replacing CF₃ with Cl) could enhance bioavailability .
-
Prodrug Development: Esterification of the sulfonyl groups may improve aqueous solubility.
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume